molecular formula C6H5BF2O2 B125883 3,5-Difluorophenylboronic acid CAS No. 156545-07-2

3,5-Difluorophenylboronic acid

Cat. No.: B125883
CAS No.: 156545-07-2
M. Wt: 157.91 g/mol
InChI Key: QWQBQRYFWNIDOC-UHFFFAOYSA-N
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Description

3,5-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3,5-Difluorophenylboronic acid is a type of organoboron compound that is used as a reactant in various chemical reactions . It is primarily used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the carbon atoms in the molecules it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boron atom in the this compound molecule forms a bond with a carbon atom in another molecule, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and medicinal chemistry .

Pharmacokinetics

As a reactant used in chemical reactions, its bioavailability would be determined by the conditions of the reaction it is used in, such as the ph, temperature, and presence of a catalyst .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the synthesis of N-thiazol-2-yl-benzamides, which are glucokinase activators used for the treatment of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction it is used in, such as the temperature, pH, and the presence of other reactants or a catalyst . It is also worth noting that organoboron compounds like this compound are generally stable and unreactive in air, making them suitable for use in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorophenylboronic acid can be synthesized from 3,5-difluorobromobenzene through a two-step process. First, 3,5-difluorobromobenzene is reacted with n-butyllithium in anhydrous tetrahydrofuran at low temperatures (-60°C to -70°C) under an inert nitrogen atmosphere. This reaction forms an organolithium intermediate, which is then treated with boric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3,5-Difluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 2,6-Difluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: 3,5-Difluorophenylboronic acid is unique due to the specific positioning of the fluorine atoms, which can influence the electronic properties and reactivity of the compound. Compared to other fluorophenylboronic acids, it may offer different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQBQRYFWNIDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370229
Record name 3,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156545-07-2
Record name (3,5-Difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156545-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a separate reaction vessel, 40 mL of tetrahydrofuran was cooled to -78° C., and the Grignard reagent of 3,5-difluorophenyl bromide and a solution of 11.3 grams (0.109 mole) of trimethyl borate in 15 mL of tetrahydrofuran were added simultaneously dropwise in an effort to provide an equimolar addition of each. An additional 115 mL of tetrahydrofuran was added during the additions to dilute the thickening reaction mixture. The completion of additions required about 15 minutes. After this time the reaction mixture was allowed to warm to ambient temperature as it stirred for about 18 hours. The reaction mixture was then poured into 300 mL of an aqueous dilute solution of hydrochloric acid. The resultant mixture was extracted with two 150 mL portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 13.6 grams of 3,5-difluoro-phenylboronic acid. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

91.5 ml of tert-butyllithium are added at −78° C. to 20 g of 1-bromo-3,5-difluorobenzene in 300 ml of diethyl ether. The reaction mixture is stirred for 1 hour at −78° C. and 14.2 ml of trimethyl borate are then added. The reaction mixture is stirred for 1 hour at −78° C. and then for 12 hours at room temperature. 200 ml of aqueous 1 N hydrochloric acid solution are added. The resulting mixture is extracted with diethyl ether, the organic phase is washed with saturated sodium hydrogen carbonate solution and dried over magnesium sulphate, and the solvents are evaporated off under reduced pressure. The residue is taken up in cyclohexane and the precipitate obtained is isolated by filtration.
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Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 100 g of 3,5-difluorobromobenzene in 150 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 13.85 g of magnesium and 55 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour and cooled with ice. Then, a solution prepared by dissolving 64.59 g of trimethoxyborane in 130 mL of THF was slowly added dropwise under ice cooling, followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 30 minutes. Then, an organic layer was separated from the mixture, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 71.65 g of 3,5-difluorophenylboronic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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